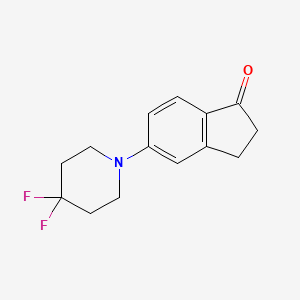
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a difluoropiperidine moiety attached to a dihydroindenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a nucleophilic substitution reaction where a suitable precursor, such as 4,4-difluorobutyronitrile, undergoes cyclization.
Attachment to the Indenone Core: The difluoropiperidine is then attached to the indenone core via a condensation reaction. This step often requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbon-nitrogen bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in sequential steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoropiperidine moiety can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Chemistry: Incorporation into polymers to modify their physical and chemical properties.
Agrochemicals: Potential use in the synthesis of novel agrochemical agents.
作用机制
The mechanism by which 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
4,4-Difluoropiperidine: Shares the difluoropiperidine moiety but lacks the indenone core.
2,3-Dihydro-1H-inden-1-one: Contains the indenone core but lacks the difluoropiperidine moiety.
Uniqueness
5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the difluoropiperidine and indenone structures, which imparts distinct chemical and biological properties. This dual functionality can lead to enhanced reactivity and specificity in various applications compared to its individual components.
属性
分子式 |
C14H15F2NO |
|---|---|
分子量 |
251.27 g/mol |
IUPAC 名称 |
5-(4,4-difluoropiperidin-1-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)5-7-17(8-6-14)11-2-3-12-10(9-11)1-4-13(12)18/h2-3,9H,1,4-8H2 |
InChI 键 |
LWAKJDSKWCXZTB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=C1C=C(C=C2)N3CCC(CC3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


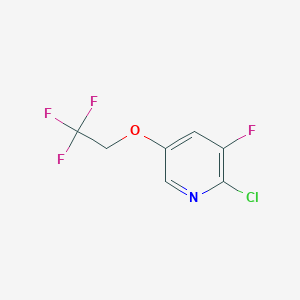
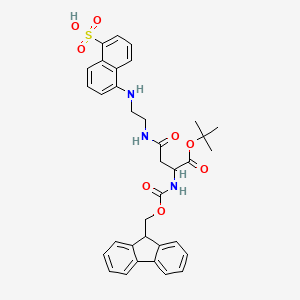
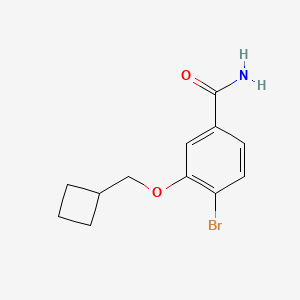

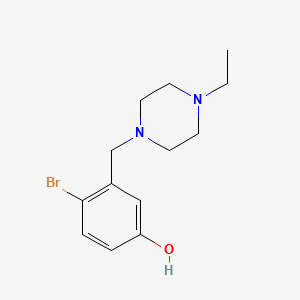


![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)
![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)
![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)
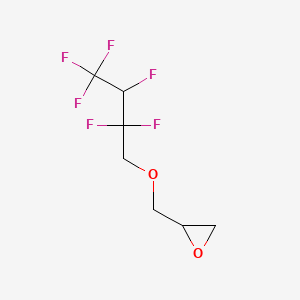
![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)
